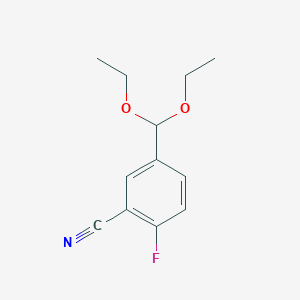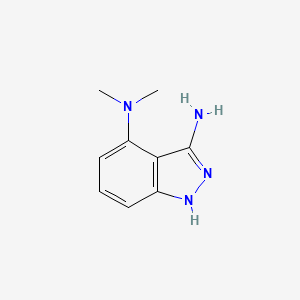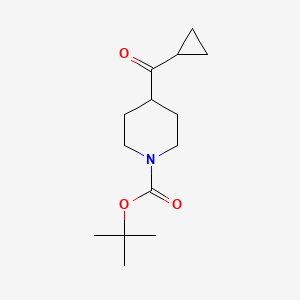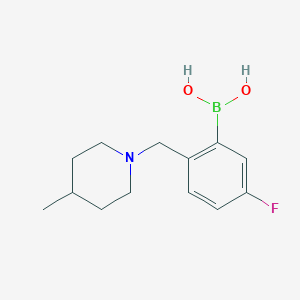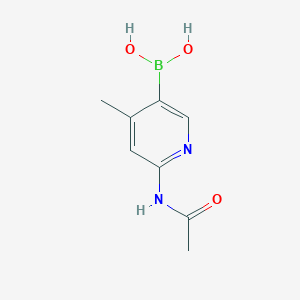
6-Acetamido-4-methylpyridin-3-ylboronic acid
説明
Synthesis Analysis
The synthesis of 6-acetamido-4-methylpyridin-3-ylboronic acid involves a stirred solution of the 2-acetylamino-5-bromo-4-methylpyridine (1.858g, 8.11 mmol) and boron isopropoxide (7.5ml, 32.4mmol) in THF cooled to -780C . N-butyl lithium (4.1 ml, 41mmol of 10 M soln in hexanes) is then added . After 1 hour at -780C, the reaction is quenched with water and warmed to room temperature . THF is removed under reduced pressure . 2N HCI is added until a precipitate develops . The precipitate is then filtered, washed with a minimal amount of water, and dried under vacuum .科学的研究の応用
Catalytic Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Chemistry
- Application Summary : Pinacol boronic esters are valuable building blocks in organic synthesis. They are used in a process called catalytic protodeboronation, which is a radical approach to functionalize alkyl boronic esters .
- Methods of Application : The process involves the use of a catalyst to facilitate the protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol. It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Suzuki Cross-Coupling Reactions
- Scientific Field : Organic Chemistry
- Application Summary : The Suzuki-Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds. In this context, boronic acids are used as one of the reagents .
- Methods of Application : The process involves the reaction of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
- Results or Outcomes : This method leads to the efficient synthesis of a series of novel pyridine derivatives .
Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .
- Methods of Application : Various borylation approaches have been developed over the years . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
- Results or Outcomes : The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Hydrogenation of Unactivated Alkenes
- Scientific Field : Organic Chemistry
- Application Summary : A sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Functionalizing Deboronation of Alkyl Boronic Esters
- Scientific Field : Organic Chemistry
- Methods of Application : This involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Hydroboration-Deboronation Strategy
- Scientific Field : Organic Chemistry
- Application Summary : A sequence for the formal hydrogenation of unactivated alkenes to alkanes using a hydroboration-deboronation strategy was described .
- Methods of Application : The protodeboronation of in situ generated catechol boronic esters proceeds via a radical chain reaction .
- Results or Outcomes : This reaction is limited to the more expensive catechol boronic esters and works well for 2° alkyl B-esters .
Safety And Hazards
特性
IUPAC Name |
(6-acetamido-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BN2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4,13-14H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUXQHBKIUCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)NC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701204 | |
| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetamido-4-methylpyridin-3-ylboronic acid | |
CAS RN |
1111637-72-9 | |
| Record name | (6-Acetamido-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20701204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



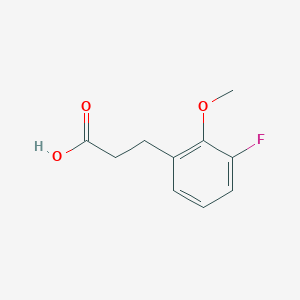
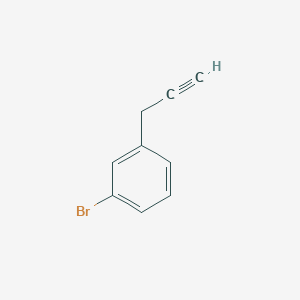
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)
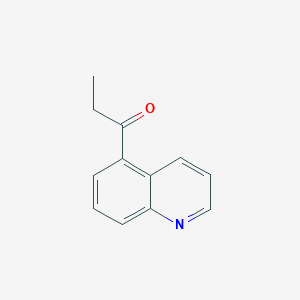
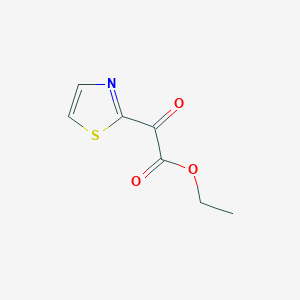
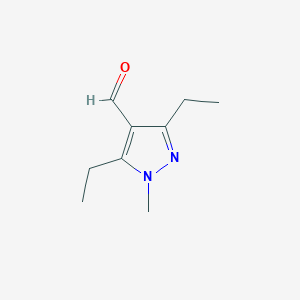
![Ethyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1395648.png)
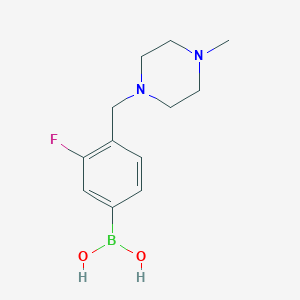
![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
